6-amino-1H-pyrimidin-2-one can be derived from various synthetic routes, often involving reactions that incorporate urea or other nitrogen-containing compounds. It belongs to the class of aminopyrimidines, which are essential in medicinal chemistry due to their role in drug design and development.
The synthesis of 6-amino-1H-pyrimidin-2-one can be accomplished through several methods:
The molecular structure of 6-amino-1H-pyrimidin-2-one features a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, contributing to its heterocyclic nature. The amino group at position 6 and the carbonyl group at position 2 are crucial for its reactivity and biological activity.
6-amino-1H-pyrimidin-2-one participates in various chemical reactions:
The mechanism of action for 6-amino-1H-pyrimidin-2-one primarily involves its role as an analogue to cytosine in nucleic acids. It can participate in base pairing due to its ability to form hydrogen bonds with guanine, thus influencing genetic information storage and transmission.
Research indicates that this compound can bind effectively to DNA polymerases and may affect replication fidelity due to its structural similarity to natural nucleobases . Its incorporation into nucleic acids can lead to mutations or altered gene expression patterns.
6-amino-1H-pyrimidin-2-one finds applications across various scientific fields:
Single-crystal X-ray diffraction studies reveal that 6-amino-1H-pyrimidin-2-one and its derivatives crystallize in specific space groups (e.g., triclinic Pī) with lattice parameters governed by extensive hydrogen-bonding networks [5]. The molecular packing is stabilized by N–H⋯O/N–H⋯N interactions involving the exocyclic amino group (N6–H), carbonyl oxygen (O2), and ring nitrogen atoms (N1, N3). In hydrated forms, lattice water molecules form bridging motifs (O–H⋯O) that connect adjacent pyrimidinone rings into supramolecular chains or sheets [5]. These interactions include:
Table 1: Crystallographic Parameters and Hydrogen Bonds
Parameter | Value |
---|---|
Crystal System | Triclinic |
Space Group | Pī |
H-Bond Donors (N–H/O–H) | 3 (pyrimidinone) + 2 (water) |
H-Bond Acceptors | N3, O2 (pyrimidinone); O (water) |
Key H-Bond Lengths | N–H⋯O: 1.85–2.10 Å; N–H⋯N: 1.90–2.15 Å |
π-Stacking Distance | 3.40–3.60 Å |
Density functional theory (DFT) calculations (B3LYP/6-311++G(d,p), CBS-QB3) confirm that 6-amino-1H-pyrimidin-2-one exhibits prototropic tautomerism, with the amino-oxo form (6-amino-1H-pyrimidin-2-one) being the global minimum [7] [8]. Tautomers include:
Solvent effects significantly modulate tautomeric populations. Polar solvents (water, DMSO) stabilize the amino-oxo tautomer through solvent–solute H-bonding, reducing the energy gap to 5–8 kcal/mol for CHNH forms [7]. Transition states for proton transfer exhibit bimodal energy barriers (15–25 kcal/mol), supporting experimental observations of tautomerization in radiolysis intermediates [2] [8]. The rare CH tautomers, though minor, display enhanced basicity at imino nitrogen (pKa ~12–14), rationalizing their role as transient intermediates in cytosine radiolysis [2].
NMR Spectroscopy: 1H NMR in DMSO-d6 shows characteristic signals at δ 10.2 (s, 1H, N1–H), δ 6.8 (s, 1H, C5–H), and δ 5.9 (s, 2H, N6–H2). 13C NMR resonances include C2 (δ 165.5, carbonyl), C4 (δ 156.2), and C5 (δ 90.3). GIAO-DFT calculations (B3LYP/6-311++G(2d,p)) corroborate assignments with RMSD <0.5 ppm [3] [9].
IR Spectroscopy: Key bands observed (KBr pellet):
UV-Vis Spectroscopy: Aqueous solutions show λmax at 265 nm (π→π) and 310 nm (n→π). TD-DFT (CAM-B3LYP) attributes this to HOMO→LUMO transitions involving the pyrimidinone ring. Protonation shifts λmax bathochromically (~283 nm) due to extended conjugation [2] [9].
Table 2: Experimental and Calculated Spectroscopic Data
Technique | Observed Peaks | Assignment | DFT Method |
---|---|---|---|
1H NMR | δ 10.2 (s, 1H) | N1–H | GIAO/B3LYP/6-311++G(2d,p) |
13C NMR | δ 165.5 | C2 (C=O) | |
IR | 1680 cm−1 | ν(C=O) | B3LYP/6-311++G(d,p) |
UV-Vis | 265 nm | π→π* (HOMO→LUMO) | TD-CAM-B3LYP/6-311++G(d,p) |
6-Amino-1H-pyrimidin-2-one serves as a bioisostere for nucleobases due to its structural similarity to cytosine/guanine. Key comparisons:
Purine Isosteres: 1,2,4-Triazolo[1,5-a]pyrimidines (TPs) share electronic delocalization but exhibit reduced aromaticity (NMR methyl shift Δδ 0.2–0.5 ppm). TPs maintain ATP-binding in kinases (e.g., CDK2 inhibitors) despite altered H-bonding geometry [6].
Benzimidazoles: 2-Aminobenzimidazole derivatives show comparable H-bond donor/acceptor profiles but higher basicity (ΔpKa ~2–3) due to benzene fusion. This enhances metal chelation (e.g., CuII complexes) but reduces tautomeric flexibility [10].
Pyrido[2,3-d]pyrimidines: Fused analogs exhibit red-shifted UV absorption (Δλ +20 nm) and enhanced π-stacking (Δd 0.2 Å shorter). This improves DNA intercalation but decreases solubility [4].
Electronic properties differ significantly:
Table 3: Isosteric Comparison with Pyrimidine Derivatives
Property | 6-Amino-1H-pyrimidin-2-one | 1,2,4-Triazolo[1,5-a]pyrimidine | 2-Aminobenzimidazole |
---|---|---|---|
H-Bond Donors/Acceptors | 2/3 | 1/4 | 2/3 |
Aromaticity Index (NICS) | −8.5 | −5.2 | −10.1 |
HOMO-LUMO Gap (eV) | 4.09 | 3.80 | 4.50 |
log P (Calculated) | −1.2 | 0.5 | 1.8 |
Metal Chelation Sites | N1, O2, N3 | N1, N3, N4 | N1, N2, N3 |
Listed Compounds:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7